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molecular formula C9H14O B3267876 3,5,5-Trimethylcyclohex-3-en-1-one CAS No. 471-01-2

3,5,5-Trimethylcyclohex-3-en-1-one

Cat. No. B3267876
M. Wt: 138.21 g/mol
InChI Key: LKOKKQDYMZUSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06346651B1

Procedure details

α-isophorone (α-IP) and 7% by weight of adipic acid relative to the amount of α-isophorone were fed to the bottom of the oldershow distilling column (30 plates, 50 mmφ) equipped with a vacuum jacket, and the bottom was heated to start the mixture refluxing. Thereafter, β-isophorone (β-IP) was obtained in the form of a distillate at a distilling rate of 30 g/hr while supplying α-IP to the bottom of the distilling column at a supply rate of 30 g/hr. The distilling column was manipulated at an atmospheric pressure and a reflux ratio of 63. Moreover, the residence time of α-IP at the bottom was 2 hours, the temperature of the bottom was 220° C., and the temperature of the distillate was 183° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:8][C:7]([CH3:10])([CH3:9])[CH2:6][C:4](=[O:5])[CH:3]=1.C(O)(=O)CCCCC(O)=O>>[CH3:1][C:2]1[CH2:3][C:4](=[O:5])[CH2:6][C:7]([CH3:10])([CH3:9])[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=O)CC(C1)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=O)CC(C1)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilling column (30 plates, 50 mmφ)
CUSTOM
Type
CUSTOM
Details
equipped with a vacuum jacket
TEMPERATURE
Type
TEMPERATURE
Details
the bottom was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxing

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(CC(=O)C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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